4-[(Z)-1,2-dichloro-3-imidazolidin-2-ylidene-3-nitroprop-1-enyl]morpholine
Overview
Description
4-[(Z)-1,2-dichloro-3-imidazolidin-2-ylidene-3-nitroprop-1-enyl]morpholine is a complex organic compound that features a morpholine ring substituted with a nitroprop-1-enyl group and a dichloro-imidazolidinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1,2-dichloro-3-imidazolidin-2-ylidene-3-nitroprop-1-enyl]morpholine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of morpholine with a suitable nitroalkene under controlled conditions to form the nitroprop-1-enyl intermediate. This intermediate is then reacted with a dichloroimidazolidine derivative to yield the final product. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1,2-dichloro-3-imidazolidin-2-ylidene-3-nitroprop-1-enyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms in the imidazolidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido or other substituted derivatives.
Scientific Research Applications
4-[(Z)-1,2-dichloro-3-imidazolidin-2-ylidene-3-nitroprop-1-enyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(Z)-1,2-dichloro-3-imidazolidin-2-ylidene-3-nitroprop-1-enyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The dichloroimidazolidine moiety may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a six-membered ring containing oxygen and nitrogen atoms.
Imidazolidine Derivatives: Compounds with similar imidazolidine rings but different substituents.
Nitroalkenes: Compounds with nitro groups attached to alkenes, similar to the nitroprop-1-enyl group in the target compound.
Uniqueness
4-[(Z)-1,2-dichloro-3-imidazolidin-2-ylidene-3-nitroprop-1-enyl]morpholine is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[(Z)-1,2-dichloro-3-imidazolidin-2-ylidene-3-nitroprop-1-enyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2N4O3/c11-7(9(12)15-3-5-19-6-4-15)8(16(17)18)10-13-1-2-14-10/h13-14H,1-6H2/b9-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQNKDXZWSYIOG-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=C(C(=C(N2CCOCC2)Cl)Cl)[N+](=O)[O-])N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=C(/C(=C(\N2CCOCC2)/Cl)/Cl)[N+](=O)[O-])N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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